molecular formula C10H14N2 B15060101 N-cyclobutyl-5-methylpyridin-2-amine

N-cyclobutyl-5-methylpyridin-2-amine

Cat. No.: B15060101
M. Wt: 162.23 g/mol
InChI Key: BCUYAYCBYZONTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-5-methylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of pyridine, characterized by the presence of a cyclobutyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the pyridine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclobutyl-5-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutyl-5-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and methyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research, with studies focusing on its potential effects on cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-5-methylpyridin-2-amine N-oxide
  • N-cyclobutyl-5-methylpiperidine
  • N5,N5-dimethylpyridine-2,5-diamine

Uniqueness

This compound is unique due to the presence of both a cyclobutyl group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-5-methylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-8-5-6-10(11-7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,11,12)

InChI Key

BCUYAYCBYZONTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.